molecular formula C12H9FN4O2 B11228316 7-(2-Fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

7-(2-Fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B11228316
M. Wt: 260.22 g/mol
InChI Key: AJJURLUCOOCCEV-UHFFFAOYSA-N
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Description

7-(2-Fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a fluorinated triazolopyrimidine derivative featuring a dihydropyrimidine core, a 2-fluorophenyl substituent at position 7, and a carboxylic acid group at position 3. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.

Properties

Molecular Formula

C12H9FN4O2

Molecular Weight

260.22 g/mol

IUPAC Name

7-(2-fluorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C12H9FN4O2/c13-8-4-2-1-3-7(8)10-5-9(11(18)19)16-12-14-6-15-17(10)12/h1-6,10H,(H,18,19)(H,14,15,16)

InChI Key

AJJURLUCOOCCEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2C=C(NC3=NC=NN23)C(=O)O)F

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted triazolopyrimidines and their derivatives .

Scientific Research Applications

7-(2-Fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Compound Name Substituent (Position) Molecular Weight Key Properties/Applications Reference
Target Compound 2-F (C7) 303.27* Enhanced solubility, metabolic stability
7-(3,4-Dimethoxyphenyl) analogue 3,4-OCH3 (C7) 345.34 Increased lipophilicity
7-(3-Chlorophenyl)-4,7-dihydro analogue 3-Cl (C7) 319.73 Potential antimicrobial activity
5-(4-Fluorophenyl)-7-(4-methylphenyl) analogue 4-F (C5), 4-CH3 (C7) 306.34 Anti-tubercular activity

*Calculated based on formula C₁₃H₁₀FN₄O₂.

  • Biological Activity : Chloro-substituted derivatives (e.g., 3-chloro) show antimicrobial activity, while 4-fluorophenyl analogues (e.g., compound in ) exhibit anti-tubercular effects, suggesting substituent position and halogen type critically influence target selectivity .

Core Modifications: Dihydro vs. Aromatic Pyrimidine Rings

Table 2: Dihydro vs. Aromatic Derivatives

Compound Type Yield (%) Stability Synthetic Route Reference
4,7-Dihydrotriazolopyrimidines 75–83 Moderate Acidic conditions (citric acid/EtOH)
Aromatic triazolopyrimidines 40–55 High Ionic liquids (ILs) + H₂O₂
  • The target compound’s dihydro core improves synthetic yields (e.g., 83% for dihydro-TZP in ) compared to aromatic analogues (55%) due to milder reaction conditions. However, the dihydro structure may reduce thermal stability due to partial saturation .

Carboxylic Acid vs. Ester/Amide Derivatives

Table 3: Functional Group Impact

Compound Type Solubility (LogP)* Bioavailability Example Application Reference
Carboxylic acid (Target) ~1.2 (estimated) High Drug candidate (enhanced H-bonding)
Ethyl ester (e.g., compound 8) ~2.5 Moderate Intermediate for prodrugs
Amide (e.g., compound 12) ~1.8 Variable Antimicrobial agents

*Estimated using ChemDraw.

  • The carboxylic acid group in the target compound increases water solubility (lower LogP) compared to ester or amide derivatives, which may improve in vivo efficacy .

Biological Activity

7-(2-Fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C12H9FN4O2
  • Molecular Weight : 260.22 g/mol
  • CAS Number : 871233-87-3

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It acts as an enzyme inhibitor, modulating various biological pathways which can lead to therapeutic effects in different diseases. The compound's structure allows it to bind effectively at the active sites of target enzymes, inhibiting their activity and altering cellular processes.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazolo[1,5-a]pyrimidine derivatives. For instance:

  • Compound H12 , a derivative of the triazolo[1,5-a]pyrimidine scaffold, exhibited significant antiproliferative activity against human cancer cell lines MGC-803, HCT-116, and MCF-7 with IC50 values of 9.47 µM, 9.58 µM, and 13.1 µM respectively. This compound demonstrated a dose-dependent inhibition of cell growth and induced apoptosis via the ERK signaling pathway .

Enzyme Inhibition

The compound has been studied for its ability to inhibit various enzymes:

  • A series of derivatives showed inhibition against RNase H with IC50 values ranging from 0.41 µM to 17.7 µM. The presence of specific substituents on the triazolo[1,5-a]pyrimidine core significantly impacted their inhibitory potency against this enzyme .

Study on Anticancer Activity

A study conducted by researchers synthesized a range of triazolo[1,5-a]pyrimidine derivatives and evaluated their anticancer activities:

CompoundCell LineIC50 (µM)Mechanism
H12MGC-8039.47ERK Pathway Inhibition
H12HCT-1169.58Apoptosis Induction
H12MCF-713.1Cell Cycle Arrest

This study concluded that these compounds could serve as promising candidates for further development in cancer therapy due to their potent activity against multiple cancer cell lines .

Enzyme Inhibition Study

Another research highlighted the structure-activity relationship (SAR) of various derivatives:

CompoundTarget EnzymeIC50 (µM)
11aRNase H17.7
11bRNase H13.1
18gRNase H0.41

The findings indicated that modifications at specific positions on the triazolo ring could enhance inhibitory activity against RNase H, suggesting a path for optimizing these compounds for therapeutic use .

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